molecular formula C14H8O5S B11939846 4,6-Phenoxathiindicarboxylic acid CAS No. 106269-42-5

4,6-Phenoxathiindicarboxylic acid

Cat. No.: B11939846
CAS No.: 106269-42-5
M. Wt: 288.28 g/mol
InChI Key: OVHAVGRIMPTEHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This may indicate a nomenclature discrepancy, incomplete evidence, or a focus on structurally analogous compounds. The following analysis will instead focus on structurally related dicarboxylic acids from the evidence, such as 4,6-Dihydroxyisophthalic acid () and 4-Nitropyridine-2,6-dicarboxylic acid (), which share functional or skeletal similarities.

Properties

CAS No.

106269-42-5

Molecular Formula

C14H8O5S

Molecular Weight

288.28 g/mol

IUPAC Name

phenoxathiine-4,6-dicarboxylic acid

InChI

InChI=1S/C14H8O5S/c15-13(16)7-3-1-5-9-11(7)19-12-8(14(17)18)4-2-6-10(12)20-9/h1-6H,(H,15,16)(H,17,18)

InChI Key

OVHAVGRIMPTEHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC3=CC=CC(=C3O2)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Phenoxathiindicarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-hydroxybenzoic acid derivatives can undergo cyclization in the presence of sulfur sources and catalysts to form the phenoxathiin core. Subsequent carboxylation reactions introduce the carboxylic acid groups at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production often requires the use of efficient catalysts, high-yield reaction conditions, and cost-effective raw materials. The process may also include purification steps such as recrystallization or chromatography to ensure the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Phenoxathiindicarboxylic

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are selected for comparison based on shared structural motifs (aromatic rings, dicarboxylic acid groups, or heterocyclic systems):

4,6-Dihydroxyisophthalic Acid ()

  • Molecular Formula : C₈H₆O₆
  • Molecular Weight : 198.130 g/mol
  • Key Features :
    • Contains a benzene ring with two carboxylic acid groups at positions 1 and 3.
    • Hydroxyl groups at positions 4 and 4.
    • High polarity due to multiple hydroxyl and carboxylic acid groups.

4-Nitropyridine-2,6-dicarboxylic Acid ()

  • Molecular Formula : C₇H₄N₂O₆
  • Molecular Weight : 212.120 g/mol
  • Key Features: Pyridine ring substituted with nitro (-NO₂) and two carboxylic acid groups. Strong electron-withdrawing nitro group enhances acidity of carboxylic moieties. Hazardous properties noted, including respiratory and skin irritation ().

Pyrimidine-4,6-dicarboxylic Acid Derivatives ()

  • Molecular Formula : Varies (e.g., C₉H₁₀N₂O₅ for derivatives in ).
  • Key Features: Pyrimidine core with dicarboxylic acid groups. Amide derivatives (e.g., benzylamide substituents) modify solubility and reactivity. Potential biological applications due to heterocyclic pharmacophores.

Phthalic Acid and Resorcinol Derivatives ()

  • Phthalic Acid (C₈H₆O₄): Simple benzene dicarboxylic acid with applications in polymer production.
  • Resorcinol (C₆H₆O₂): Dihydroxybenzene derivative used in adhesives and pharmaceuticals.

Structural and Functional Comparison Table

Compound Core Structure Functional Groups Molecular Weight (g/mol) Key Properties/Applications
4,6-Dihydroxyisophthalic acid Benzene 2 COOH, 2 OH 198.13 High polarity, chelation potential
4-Nitropyridine-2,6-dicarboxylic acid Pyridine 2 COOH, 1 NO₂ 212.12 Strong acidity, hazardous
Pyrimidine-4,6-dicarboxylic acid Pyrimidine 2 COOH, variable amides ~226–250 Bioactive derivatives
Phthalic Acid Benzene 2 COOH 166.13 Polymer precursor

Research Findings and Trends

  • Acidity and Reactivity: The nitro group in 4-Nitropyridine-2,6-dicarboxylic acid significantly lowers the pKa of its carboxylic groups compared to non-nitrated analogs, enhancing its utility in acid-catalyzed reactions .
  • Synthetic Challenges : Hydroxyl and nitro substituents in these compounds complicate purification due to high polarity and reactivity .

Gaps and Limitations in Evidence

  • No direct data on 4,6-Phenoxathiindicarboxylic Acid (phenoxathiin-based systems) were found, limiting explicit comparisons.
  • Toxicity and pharmacokinetic data for many analogs (e.g., pyrimidine derivatives) are absent in the provided evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.